molecular formula C31H24F3N5O3 B1139175 Umbralisib R-enantiomer

Umbralisib R-enantiomer

Cat. No.: B1139175
M. Wt: 571.5 g/mol
InChI Key: IUVCFHHAEHNCFT-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP5264 R-enantiomer involves several steps, including the preparation of the chiral intermediate and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of chiral catalysts and selective reagents to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production of RP5264 R-enantiomer typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

RP5264 R-enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of RP5264 R-enantiomer, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

RP5264 R-enantiomer has a wide range of scientific research applications, including:

Mechanism of Action

RP5264 R-enantiomer exerts its effects by selectively inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This inhibition leads to a reduction in the phosphorylation of downstream targets, such as AKT, which plays a critical role in cell survival and proliferation. By blocking the PI3Kδ pathway, RP5264 R-enantiomer can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RP5264 R-enantiomer is unique due to its selective inhibition of PI3Kδ and its lower activity compared to TGR-1202. This makes it a valuable tool for studying the specific effects of PI3Kδ inhibition without the higher potency and potential side effects associated with more active inhibitors .

Properties

IUPAC Name

2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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